3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride

Descripción general

Descripción

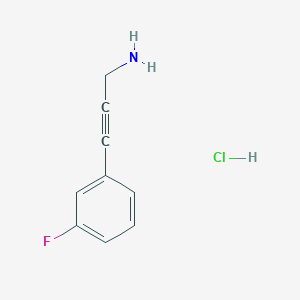

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H9ClFN It is characterized by the presence of a fluorophenyl group attached to a prop-2-yn-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and propargylamine.

Reaction: The key step involves the condensation of 3-fluorobenzaldehyde with propargylamine under basic conditions to form the intermediate 3-(3-fluorophenyl)prop-2-yn-1-amine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Catalysts: Use of specific catalysts to improve reaction efficiency.

Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under basic conditions. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in tetrahydrofuran (THF) with triethylamine as a base.

Table 1: Representative Nucleophilic Substitutions

| Reaction Type | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C, 12 hr | 72% |

| Acylation | AcCl | THF, Et₃N, 0°C → RT | 68% |

Coupling Reactions

The terminal alkyne participates in metal-catalyzed cross-coupling reactions:

-

Sonogashira Coupling : Forms C–C bonds with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis in THF at 80°C .

-

Click Chemistry : Undergoes Huisgen cycloaddition with azides (e.g., benzyl azide) under Cu(I) catalysis to form 1,2,3-triazoles .

Key Mechanistic Insights:

-

The fluorine atom at the meta position electronically deactivates the phenyl ring, directing coupling reactions to the alkyne site.

-

Steric hindrance from the fluorophenyl group slows reaction kinetics compared to non-fluorinated analogs .

Alkyne-Specific Transformations

The prop-2-yn-1-amine backbone enables unique reactivity:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to a cis-alkene derivative.

-

Cycloaddition : Participates in [2+2] photocycloadditions with electron-deficient alkenes under UV light .

Table 2: Alkyne Reactivity Under Varied Conditions

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Full reduction to cis-alkene |

| Photocycloaddition | UV (365 nm), CH₂Cl₂, 24 hr | 55% yield of cyclobutane derivative |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

-

pKa : The amine group has a pKa of ~8.2, enabling protonation/deprotonation equilibria in physiological conditions .

-

Solubility : Highly soluble in polar solvents (e.g., water, methanol) as the hydrochloride salt but insoluble in non-polar solvents .

Isomerization Under Basic Conditions

Exposure to strong bases (e.g., K₂CO₃) induces alkyne migration:

-

Terminal → Internal Alkyne: Rearrangement occurs at 100°C in DMSO, forming the thermodynamically stable internal alkyne isomer .

-

Evidence :

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable in the development of new compounds for research purposes.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Coupling | Palladium or copper catalysts | Controlled temperature | Complex organic molecules |

| Substitution | Nucleophiles (e.g., amines) | Varies by nucleophile | Substituted derivatives |

Research has indicated potential biological activities associated with this compound. It is being investigated for its interactions with various biomolecules, which could lead to the development of new therapeutic agents.

Case Study Example:

In a study exploring the effects of fluorinated compounds on enzyme activity, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential applications in drug development targeting metabolic disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic effects. It may act as a precursor in the synthesis of pharmaceuticals aimed at treating conditions such as cancer and neurological disorders.

| Therapeutic Area | Potential Uses |

|---|---|

| Oncology | Targeted therapies |

| Neurology | Neuroprotective agents |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Fluorophenyl)prop-2-yn-1-amine hydrochloride

- 3-(2-Fluorophenyl)prop-2-yn-1-amine hydrochloride

- 3-(3-Chlorophenyl)prop-2-yn-1-amine hydrochloride

Uniqueness

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The compound has the following structural characteristics:

- Molecular Formula : C9H8FN

- SMILES : C1=CC(=CC(=C1)F)C#CCN

- InChI : InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of phenylpropynyl amines exhibit significant antibacterial effects. For instance, compounds with fluorine substitutions often enhance activity against Gram-positive and Gram-negative bacteria. A study reported that certain alkynes showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties due to its structural analogies .

Antifungal Activity

In vitro tests have demonstrated that phenylpropynyl derivatives can inhibit fungal growth. The presence of a fluorine atom in the aromatic ring is believed to enhance the antifungal potency by increasing lipophilicity and altering membrane permeability . Compounds similar to this compound have shown effectiveness against various fungal strains, indicating a potential for use in antifungal therapies.

Anticancer Properties

The compound's structural features suggest possible interactions with cancer-related pathways. Studies focusing on similar alkynes have revealed their ability to induce apoptosis in cancer cells. For example, certain propargyl amines have been found to inhibit proliferation in breast cancer cell lines by modulating key signaling pathways . The incorporation of the fluorine atom may further enhance these effects by improving binding affinity to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from key research:

Propiedades

IUPAC Name |

3-(3-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYKXXWVQVNUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.